molecular formula C6H7BrN2O B8053184 (2-Amino-6-bromopyridin-3-yl)methanol

(2-Amino-6-bromopyridin-3-yl)methanol

Cat. No.: B8053184
M. Wt: 203.04 g/mol
InChI Key: QTTCZUHBAQUDIE-UHFFFAOYSA-N
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Description

(2-Amino-6-bromopyridin-3-yl)methanol: is a chemical compound with the molecular formula C6H7BrN2O. It is characterized by the presence of an amino group, a bromine atom, and a hydroxymethyl group attached to a pyridine ring. This compound is of interest in various scientific research applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 2-amino-6-bromopyridine as the starting material.

  • Reaction Conditions: The compound can be synthesized through a nucleophilic substitution reaction where the hydroxymethyl group is introduced using formaldehyde in the presence of a base.

  • Industrial Production Methods: On an industrial scale, the compound is produced using optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

(2-Amino-6-bromopyridin-3-yl)methanol: undergoes various types of chemical reactions:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

  • Substitution: Nucleophilic substitution reactions can occur at the bromine position, leading to the formation of different derivatives.

  • Common Reagents and Conditions: Reagents such as sodium borohydride, lithium aluminum hydride, and various halogenating agents are commonly used in these reactions.

  • Major Products Formed: The major products include various amines, alcohols, and halides depending on the specific reaction conditions.

Scientific Research Applications

(2-Amino-6-bromopyridin-3-yl)methanol: has several scientific research applications:

  • Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: The compound is utilized in the study of biological systems and pathways.

  • Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which (2-Amino-6-bromopyridin-3-yl)methanol exerts its effects involves its interaction with molecular targets and pathways. The specific mechanism depends on the context in which the compound is used, such as in biological systems or chemical reactions.

Comparison with Similar Compounds

(2-Amino-6-bromopyridin-3-yl)methanol: can be compared with other similar compounds such as 2-amino-6-bromopyridine and 2-amino-6-bromopyridin-3-ol . These compounds share structural similarities but differ in their functional groups and reactivity. The presence of the hydroxymethyl group in this compound makes it unique and suitable for specific applications.

List of Similar Compounds

  • 2-Amino-6-bromopyridine

  • 2-Amino-6-bromopyridin-3-ol

  • 2-Amino-6-chloropyridin-3-ylmethanol

  • 2-Amino-6-iodopyridin-3-ylmethanol

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(2-amino-6-bromopyridin-3-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O/c7-5-2-1-4(3-10)6(8)9-5/h1-2,10H,3H2,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTTCZUHBAQUDIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1CO)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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